Juniperol

Catalog No.
S533512
CAS No.
465-24-7
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Juniperol

CAS Number

465-24-7

Product Name

Juniperol

IUPAC Name

(8S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3/t10?,11?,12-,14?,15?/m0/s1

InChI Key

MNNFKQAYXGEKFA-MUGBGTHKSA-N

SMILES

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C

solubility

Soluble in DMSO

Synonyms

Longiborneol

Canonical SMILES

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@]2([C@H]3O)C)(C)C

The exact mass of the compound Longiborneol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Juniperol is a naturally occurring sesquiterpene alcohol with the chemical formula C15H26O\text{C}_{15}\text{H}_{26}\text{O} and the International Chemical Identifier (CID) 6432447. It is primarily isolated from the essential oils of various species of the Juniperus genus, particularly Juniperus communis, and is noted for its characteristic aroma, which contributes to the fragrance profile of these plants. Juniperol is recognized for its potential applications in perfumery and flavoring due to its pleasant scent and is also studied for its biological activities.

Typical of terpenes, including:

  • Oxidation: Juniperol can be oxidized to form various products, such as ketones and aldehydes, depending on the reaction conditions.
  • Reduction: It can participate in reduction reactions to yield more saturated compounds.
  • Esterification: Juniperol can react with acids to form esters, which are often more fragrant and can be used in perfumery.
  • Polymerization: Under certain conditions, juniperol may polymerize to form larger molecular structures.

These reactions are significant in understanding its reactivity and potential modifications for various applications .

Research indicates that juniperol exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that juniperol possesses antimicrobial effects against various pathogens, making it a candidate for use in natural preservatives.
  • Insect Attractant: Juniperol has been identified as an attractant for certain insects, such as the cerambycid beetle Monochamus alternatus, indicating its ecological role in plant-insect interactions .
  • Anti-inflammatory Effects: Preliminary studies suggest that juniperol may have anti-inflammatory properties, although further research is needed to confirm these effects in clinical settings.

Juniperol can be synthesized through several methods:

  • Natural Extraction: The most common method involves the steam distillation of essential oils from juniper plants. This method preserves the natural characteristics of juniperol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic synthesis techniques, including:
    • Starting from simpler terpenes or related compounds.
    • Utilizing cyclization reactions to form the characteristic ring structure of sesquiterpenes.

These synthetic methods allow for the production of juniperol in controlled environments and can facilitate modifications for specific applications .

Juniperol has several notable applications:

  • Perfumery: Its pleasant scent makes it a valuable ingredient in perfumes and fragrances.
  • Flavoring Agent: Juniperol is utilized in food products for flavor enhancement due to its aromatic properties.
  • Pharmaceuticals: Given its biological activities, juniperol is being investigated for potential therapeutic uses, particularly in antimicrobial formulations.

Studies focusing on the interactions of juniperol with other compounds have revealed interesting findings:

  • Synergistic Effects: In combination with other essential oils or compounds, juniperol may enhance antimicrobial efficacy. For instance, when paired with certain phenolic compounds, it shows increased effectiveness against specific bacterial strains.
  • Behavioral Studies: Research on insect attraction indicates that juniperol's presence can influence the behavior of certain pests, which could be harnessed for pest management strategies.

These interaction studies highlight the potential benefits of using juniperol in combination with other substances .

Juniperol shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
JuniperolC15H26OCharacteristic aroma; antimicrobial properties
PimaralC15H26OAttractant for specific insects; similar structure
LongiborneolC15H28OMore saturated structure; used in flavoring
CedrolC15H26OFound in cedar oil; distinct woody aroma
PatchoulolC15H26OEarthy scent; widely used in perfumery

Juniperol's unique combination of pleasant aroma and biological activity distinguishes it from these similar compounds. Its role as an attractant and potential therapeutic agent further enhances its significance within this class of compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

222.1984

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Schmidt R, Durling MB, de Jager V, Menezes RC, Nordkvist E, Svatoš A, Dubey M, Lauterbach L, Dickschat JS, Karlsson M, Garbeva P. Deciphering the genome and secondary metabolome of the plant pathogen Fusarium culmorum. FEMS Microbiol Ecol. 2018 Jun 1;94(6). doi: 10.1093/femsec/fiy078. PubMed PMID: 29718180.
2: Bresso E, Leroux V, Urban M, Hammond-Kosack KE, Maigret B, Martins NF. Structure-based virtual screening of hypothetical inhibitors of the enzyme longiborneol synthase-a potential target to reduce Fusarium head blight disease. J Mol Model. 2016 Jul;22(7):163. doi: 10.1007/s00894-016-3021-1. Epub 2016 Jun 21. PubMed PMID: 27324634.
3: Bahadoor A, Schneiderman D, Gemmill L, Bosnich W, Blackwell B, Melanson JE, McRae G, Harris LJ. Hydroxylation of Longiborneol by a Clm2-Encoded CYP450 Monooxygenase to Produce Culmorin in Fusarium graminearum. J Nat Prod. 2016 Jan 22;79(1):81-8. doi: 10.1021/acs.jnatprod.5b00676. Epub 2015 Dec 16. PubMed PMID: 26673640.
4: Sharma P, Shah GC. Composition and antioxidant activity of Senecio nudicaulis Wall. ex DC. (Asteraceae): a medicinal plant growing wild in Himachal Pradesh, India. Nat Prod Res. 2015;29(9):883-6. doi: 10.1080/14786419.2014.990904. Epub 2014 Dec 17. PubMed PMID: 25515495.
5: Gaviria M, Quijano C, Pino J, Madriñán S. Chemical composition and antibacterial activity of the essential oil of Drimys granadensis L.f. leaves from Colombia. Chem Biodivers. 2011 Mar;8(3):532-9. doi: 10.1002/cbdv.201000170. PubMed PMID: 21404436.
6: McCormick SP, Alexander NJ, Harris LJ. CLM1 of Fusarium graminearum encodes a longiborneol synthase required for culmorin production. Appl Environ Microbiol. 2010 Jan;76(1):136-41. doi: 10.1128/AEM.02017-09. Epub 2009 Oct 30. PubMed PMID: 19880637; PubMed Central PMCID: PMC2798659.
7: Ihara M. Syntheses of biologically active natural products and leading compounds for new pharmaceuticals employing effective construction of a polycyclic skeleton. Chem Pharm Bull (Tokyo). 2006 Jun;54(6):765-74. PubMed PMID: 16755041.
8: Takasu K. [Development of boomerang-type intramolecular cascade reactions and application to natural product synthesis]. Yakugaku Zasshi. 2001 Dec;121(12):887-98. Review. Japanese. PubMed PMID: 11766403.
9: Takasu K, Mizutani S, Noguchi M, Makita K, Ihara M. Total synthesis of (+/-)-culmorin and (+/-)-longiborneol: an efficient construction of Tricyclo[6.3.0.0(3,9)]undecan-10-one by intramolecular double Michael addition. J Org Chem. 2000 Jun 30;65(13):4112-9. PubMed PMID: 10866628.
10: Ihara M, Makita K, Fujiwara Y, Tokunaga Y, Fukumoto K. Stereoselective Construction of Copaborneol and Longiborneol Frameworks by Intramolecular Double Michael Reaction. J Org Chem. 1996 Sep 6;61(18):6416-6421. PubMed PMID: 11667485.

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